Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Overview
Description
Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have diverse biological and pharmaceutical activities
Mode of Action
The mode of action of Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is currently unknown due to the lack of specific studies on this compound . 4-hydroxy-2-quinolones generally interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
4-hydroxy-2-quinolones are known to be involved in a variety of biological processes, suggesting that this compound may also affect multiple pathways .
Result of Action
Given the known activities of 4-hydroxy-2-quinolones, it is likely that this compound has significant biological effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, indole and its derivatives, which share a similar structure, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They interact with the host and exert a variety of local and heterotopic biological effects .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds such as indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 2-[4-hydroxy-1-(naphthalen-1-ylmethyl)-2-oxopyridin-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-24-18(22)11-16-17(21)9-10-20(19(16)23)12-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,21H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXNJJNHQHIVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.